2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
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Overview
Description
2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrimidine ring with a naphthalene moiety, making it a subject of study for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactionsThe naphthalene moiety is then attached via a sulfanyl linkage, and the final acetamide group is introduced through an amidation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted amino derivatives .
Scientific Research Applications
2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antibacterial properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the inhibition of specific enzymes and interaction with molecular targets such as DNA and proteins. The pyrimidine ring is known to interact with nucleotide-binding sites, while the naphthalene moiety enhances binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: A well-known anticancer agent with a similar pyrimidine structure.
Pemetrexed: Another anticancer drug that shares structural similarities with the pyrimidine ring.
Pralatrexate: A compound used in chemotherapy with a similar mechanism of action.
Uniqueness
What sets 2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide apart is its unique combination of the pyrimidine and naphthalene moieties, which may confer enhanced biological activity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C19H18N4O2S |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C19H18N4O2S/c1-2-10-23-16(20)11-17(24)22-19(23)26-12-18(25)21-15-9-5-7-13-6-3-4-8-14(13)15/h2-9,11H,1,10,12,20H2,(H,21,25) |
InChI Key |
XMHBDHJDXIRGDZ-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=CC(=O)N=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)N |
Canonical SMILES |
C=CCN1C(=CC(=O)N=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)N |
Origin of Product |
United States |
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